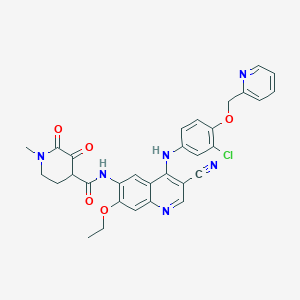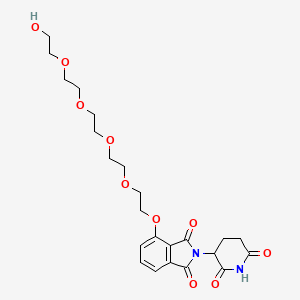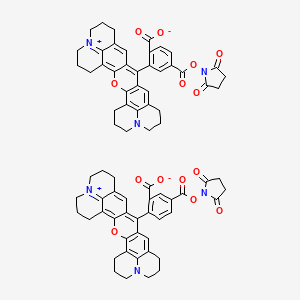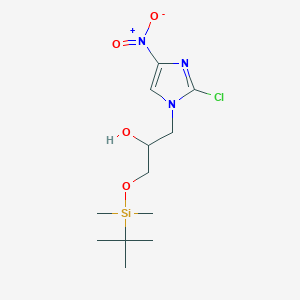
1-((tert-Butyldimethylsilyl)oxy)-3-(2-chloro-4-nitro-1H-imidazol-1-yl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((tert-Butyldimethylsilyl)oxy)-3-(2-chloro-4-nitro-1H-imidazol-1-yl)propan-2-ol is a complex organic compound that features a tert-butyldimethylsilyl (TBS) protecting group, a chloronitroimidazole moiety, and a propanol backbone. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-((tert-Butyldimethylsilyl)oxy)-3-(2-chloro-4-nitro-1H-imidazol-1-yl)propan-2-ol typically involves multiple steps, including nucleophilic substitution, hydrolysis, and silicon etherification reactions. One reported method involves the reaction of 2-chloro-4-nitroimidazole with (S)-epichlorohydrin, followed by hydrolysis and subsequent protection of the hydroxyl group with tert-butyldimethylsilyl chloride .
Industrial Production Methods
For industrial production, the synthesis route is optimized to ensure scalability, cost-effectiveness, and environmental friendliness. The process involves using cheap and readily available raw materials, mild reaction conditions, and a one-pot procedure to minimize labor and waste .
Analyse Chemischer Reaktionen
Types of Reactions
1-((tert-Butyldimethylsilyl)oxy)-3-(2-chloro-4-nitro-1H-imidazol-1-yl)propan-2-ol can undergo various chemical reactions, including:
Nucleophilic substitution: The chloronitroimidazole moiety can participate in nucleophilic substitution reactions.
Hydrolysis: The TBS protecting group can be removed under acidic or basic conditions.
Oxidation and Reduction: The nitro group can be reduced to an amine, and the hydroxyl group can be oxidized to a carbonyl compound.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium carbonate in polar aprotic solvents.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Major Products Formed
Nucleophilic substitution: Formation of azido or other substituted imidazole derivatives.
Hydrolysis: Formation of the free hydroxyl compound.
Reduction: Formation of amine derivatives from the nitro group.
Wissenschaftliche Forschungsanwendungen
1-((tert-Butyldimethylsilyl)oxy)-3-(2-chloro-4-nitro-1H-imidazol-1-yl)propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Utilized in the development of pharmaceuticals, particularly those targeting infectious diseases.
Industry: Applied in the production of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-((tert-Butyldimethylsilyl)oxy)-3-(2-chloro-4-nitro-1H-imidazol-1-yl)propan-2-ol depends on its specific application. In medicinal chemistry, it may act as a prodrug, releasing the active compound upon metabolic activation. The molecular targets and pathways involved can vary, but often include interactions with enzymes or receptors critical to the disease process.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-((tert-Butyldimethylsilyl)oxy)-3-(2-chloro-1H-imidazol-1-yl)propan-2-ol: Lacks the nitro group, which can affect its reactivity and biological activity.
1-((tert-Butyldimethylsilyl)oxy)-3-(2-nitro-1H-imidazol-1-yl)propan-2-ol: Lacks the chloro group, which can influence its chemical properties and applications.
Uniqueness
1-((tert-Butyldimethylsilyl)oxy)-3-(2-chloro-4-nitro-1H-imidazol-1-yl)propan-2-ol is unique due to the presence of both chloro and nitro groups on the imidazole ring, which provides distinct reactivity and potential for diverse applications in synthesis and medicinal chemistry.
Eigenschaften
Molekularformel |
C12H22ClN3O4Si |
|---|---|
Molekulargewicht |
335.86 g/mol |
IUPAC-Name |
1-[tert-butyl(dimethyl)silyl]oxy-3-(2-chloro-4-nitroimidazol-1-yl)propan-2-ol |
InChI |
InChI=1S/C12H22ClN3O4Si/c1-12(2,3)21(4,5)20-8-9(17)6-15-7-10(16(18)19)14-11(15)13/h7,9,17H,6,8H2,1-5H3 |
InChI-Schlüssel |
OBBGZXFKKHAEKW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OCC(CN1C=C(N=C1Cl)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoate](/img/structure/B14761941.png)
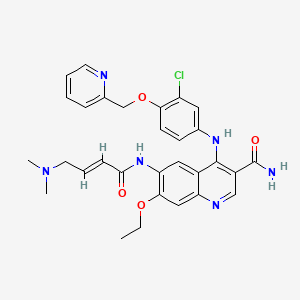
![Chryseno[1,2-b]oxirene](/img/structure/B14761956.png)
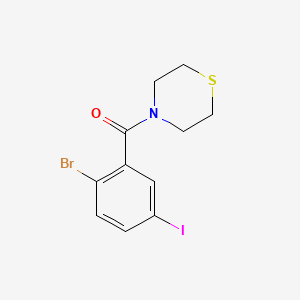
![(3R,3aR,5aR,5bR,7aS,8S,9S,11aS,11bS,13aS,13bR)-11b-(hydroxymethyl)-3a,5a,7a,8,13a-pentamethyl-3-propan-2-yl-2,3,4,5,5b,6,7,9,10,11,11a,12,13,13b-tetradecahydro-1H-cyclopenta[a]chrysene-8,9-diol](/img/structure/B14761967.png)


